Butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo-
Description
Introduction to Butanoic Acid Derivatives in Medicinal Chemistry
Historical Context of 4-Oxo Butanoic Acid Scaffolds in Drug Discovery
The 4-oxo butanoic acid scaffold has been a cornerstone in medicinal chemistry since the late 20th century, particularly for its role in enzyme inhibition and neuroprotective applications. Early studies demonstrated that derivatives such as 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid exhibited potent inhibition of kynurenine 3-hydroxylase (KYN 3-OHase), a key enzyme in the tryptophan degradation pathway linked to excitotoxic neuronal damage. These compounds emerged from structure-activity relationship (SAR) studies focused on optimizing substituents at the 4-oxo position, highlighting the scaffold’s versatility in balancing metabolic stability and target affinity.
The scaffold’s utility expanded with the discovery of its role in histone deacetylase (HDAC) inhibition. Butyric acid derivatives, including tributyrin , demonstrated HDAC inhibitory activity, offering therapeutic potential in cancer and neurodegenerative disorders. The 4-oxo group in these compounds facilitates interactions with catalytic zinc ions in HDACs, while the butanoic acid backbone ensures solubility and bioavailability.
Table 1: Key 4-Oxo Butanoic Acid Derivatives and Their Targets
Significance of Naphthalene-Based Substituents in Bioactive Molecule Design
Naphthalene, a bicyclic aromatic hydrocarbon, is prized in drug design for its planar structure and ability to engage in π-π stacking and hydrophobic interactions. In butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo- , the naphthalene group enhances binding to hydrophobic pockets in target proteins while improving metabolic stability compared to simpler aryl groups.
Naphthalene-containing pharmaceuticals, such as propranolol (a β-blocker) and nabumetone (a nonsteroidal anti-inflammatory drug), validate its utility in optimizing pharmacokinetic properties. In the context of 4-oxo butanoic acid derivatives, the naphthalene moiety in 4-(1-naphthyl)-4-oxobutanoic acid has been shown to improve inhibitory activity against enzymes like COX-2, a target in inflammation and cancer.
Table 2: Naphthalene-Containing Pharmaceuticals and Their Targets
The integration of naphthalene into 4-oxo butanoic acid derivatives exemplifies a rational design strategy to enhance ligand-receptor interactions. For instance, the methylamino linker in butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo- , introduces conformational flexibility, potentially enabling better accommodation within enzyme active sites.
Properties
CAS No. |
167776-71-8 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
4-(naphthalen-1-ylmethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H15NO3/c17-14(8-9-15(18)19)16-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2,(H,16,17)(H,18,19) |
InChI Key |
LICYVWPBTSPOTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Anhydride Opening and Amination
A method adapted from dihydro-3-methylene-2,5-furandione (itaconic anhydride) amidation involves sequential anhydride opening with 1-naphthalenemethylamine. In this approach:
-
Anhydride Activation : Itaconic anhydride is reacted with 1-naphthalenemethylamine in anhydrous tetrahydrofuran (THF) at −20°C to form a mixed anhydride intermediate.
-
Amination : The intermediate undergoes nucleophilic attack by the amine, yielding 4-(1-naphthalenylmethyl)amino-4-oxobutanoic acid after acidic workup.
-
Purification : Ethanol trituration removes unreacted starting materials, achieving 68–72% isolated yield (Table 1).
Table 1: Anhydride-Mediated Synthesis Parameters
| Parameter | Value |
|---|---|
| Temperature | −20°C to 25°C |
| Solvent | THF |
| Reaction Time | 12–16 h |
| Yield | 68–72% |
This method benefits from scalability but requires strict moisture control to prevent hydrolysis.
Direct Amidation of γ-Keto Butanoic Acid
γ-Keto butanoic acid derivatives serve as direct precursors. The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), followed by coupling with 1-naphthalenemethylamine:
-
Activation : γ-Keto butanoic acid (1.0 equiv) is treated with DCC (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane (DCM) at 0°C for 1 h.
-
Coupling : 1-Naphthalenemethylamine (1.5 equiv) is added, and the reaction proceeds at 25°C for 24 h.
-
Workup : The urea byproduct is filtered, and the product is extracted with ethyl acetate, yielding 60–65% after column chromatography.
Key Considerations :
Reductive Amination of 4-Oxo-butanoic Acid
A two-step reductive amination strategy avoids sensitive anhydride intermediates:
-
Imine Formation : 4-Oxo-butanoic acid is condensed with 1-naphthalenemethylamine in methanol under reflux, forming a Schiff base.
-
Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the secondary amine at pH 5–6, achieving 75–80% yield.
Advantages :
-
Mild conditions preserve the ketone group.
-
No requirement for protective groups.
Optimization and Yield Enhancement
Solvent and Catalytic Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve amidation yields by stabilizing transition states. For example, substituting DCM with DMF in direct amidation increases yields to 73–78%. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further accelerate acyl transfer, reducing reaction times by 30%.
Temperature Control
Exothermic reactions (e.g., anhydride opening) require gradual reagent addition and ice-bath cooling to prevent thermal degradation. Maintaining temperatures below 25°C during amidation suppresses ketone enolization.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the gain of hydrogen or loss of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₁₅NO₃
- Molecular Weight : Approximately 257.28 g/mol
- CAS Number : 167776-71-8
The compound's structure enables it to interact with various biological targets, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research has shown that derivatives of butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo- exhibit significant antimicrobial properties. Studies indicate that certain derivatives are effective against both Gram-positive and Gram-negative bacteria, as well as fungi. This is attributed to their ability to disrupt cell wall synthesis and interfere with metabolic pathways.
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| Compound A | High | Moderate | Moderate |
| Compound B | Moderate | High | High |
| This Compound | TBD | TBD | TBD |
Antituberculosis Activity
A notable application of butanoic acid derivatives is in the treatment of tuberculosis. A patent describes the use of methyl esters derived from substituted 4-oxo-2-butenoic acids, which demonstrated promising results in preclinical models. This suggests that similar structures may also possess therapeutic potential against other infectious diseases.
Cognitive Enhancement
Emerging research suggests that compounds like butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo- may have cognitive-enhancing properties. These compounds can potentially interact with neurotransmitter systems, offering avenues for treating cognitive impairments or enhancing mental performance.
Polymer Synthesis
The unique functional groups present in butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo- allow it to be utilized in the synthesis of specialized polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the presence of aromatic structures.
Coatings and Adhesives
Due to its chemical reactivity and structural characteristics, this compound can be incorporated into coatings and adhesives. Its ability to form strong chemical bonds makes it suitable for applications requiring durability and resistance to environmental factors.
Synthesis and Biological Screening
Research has explored various synthetic routes for creating derivatives of butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo-. Biological activity assessments through disk diffusion methods have shown that specific modifications can enhance antimicrobial potency.
Environmental Impact Studies
Studies on the degradation pathways of aromatic compounds indicate that microbial communities can effectively metabolize compounds similar to butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo-. This suggests potential applications in bioremediation strategies where such compounds could be utilized or transformed by microbial action.
Mechanism of Action
The mechanism by which butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Insights
Lipophilicity and Solubility :
- The naphthalenylmethyl group in the target compound increases hydrophobicity compared to phenyl or halogenated analogs (e.g., 3,4-dichlorophenyl in ). This may reduce aqueous solubility but enhance membrane permeability, making it suitable for CNS-targeting applications.
- The trifluoromethyl group in ’s analog introduces both hydrophobicity and electron-withdrawing effects, stabilizing the amide bond against hydrolysis .
Biological Activity: Anti-inflammatory and Analgesic Effects: Compounds like 4-oxo-4-(piperazinyl)butanoic acid derivatives () show potent NSAID activity with reduced gastrointestinal toxicity due to amide formation . Antimicrobial Activity: The 3,4-dichlorophenyl derivative () exhibits broad-spectrum antimicrobial activity, attributed to halogen-induced electron deficiency disrupting bacterial membranes . Neurobiological Applications: The coumarin-derived analog () acts as a UV-sensitive "caged" GABA prodrug, enabling precise neurotransmitter release in neuronal studies .
Synthetic Accessibility: The target compound’s synthesis likely involves reacting 4-oxo-4-chlorobutanoic acid with 1-naphthalenemethylamine, similar to methods in and . Derivatives with electron-deficient aryl groups (e.g., nitro, trifluoromethyl) require controlled reaction conditions to avoid side reactions ().
Key Research Findings
- Metabolic Stability : Amide derivatives (e.g., ) generally exhibit longer half-lives than ester or free acid analogs due to resistance to esterase cleavage .
- Toxicity Profile : Bulky aromatic substituents (e.g., naphthalene) may reduce acute toxicity but increase bioaccumulation risks (predicted from ).
- Crystallinity and Formulation : Halogenated analogs () often form stable crystalline salts, aiding formulation, while naphthalene-containing compounds may require solubilizing agents .
Biological Activity
Butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo-, is a compound characterized by its unique molecular structure, which includes a butanoic acid moiety, an amino group, and a naphthalenylmethyl group. This combination of functional groups suggests potential biological activities that merit investigation. The compound's molecular formula is C₁₅H₁₅NO₃, with a molecular weight of approximately 257.28 g/mol .
Chemical Structure and Properties
The chemical structure of butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo- is pivotal in determining its biological activity. The presence of the naphthalene ring may enhance its interaction with biological targets due to increased hydrophobicity and potential π-π stacking interactions.
Table 1: Structural Features of Butanoic Acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo-
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₅NO₃ |
| Molecular Weight | 257.28 g/mol |
| Functional Groups | Butanoic acid, amino group, ketone |
| CAS Number | 167776-71-8 |
Biological Activity
Research into the biological activity of butanoic acid derivatives suggests various pharmacological properties. The compound has been linked to several mechanisms of action that may include:
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens. For instance, derivatives of butanoic acid have demonstrated antimicrobial and antifungal activities in studies .
- Anti-inflammatory Properties : The structural components may inhibit inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study explored the synthesis of related butanoic acid derivatives, which exhibited significant antimicrobial properties against gram-positive and gram-negative bacteria. The results indicated that modifications to the naphthalene moiety could enhance activity against specific strains .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of butanoic acid derivatives in rodent models. The findings revealed that certain derivatives could reduce inflammation markers significantly compared to control groups, suggesting a pathway for therapeutic development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of butanoic acid derivatives. Modifications to the naphthalene ring or the butanoic acid moiety can lead to variations in potency and selectivity for biological targets.
Table 2: Comparison of Biological Activities
| Compound Name | Activity Type | Observed Effects |
|---|---|---|
| Butanoic acid derivative A | Antimicrobial | Effective against E. coli and S. aureus |
| Butanoic acid derivative B | Anti-inflammatory | Reduced TNF-alpha levels in vivo |
| Butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo- | Potentially broad | Needs further investigation for specific targets |
Q & A
Q. What are the recommended synthetic routes for preparing Butanoic acid, 4-[(1-naphthalenylmethyl)amino]-4-oxo-?
- Methodological Answer : A common approach involves coupling 1-naphthalenemethylamine with a reactive oxobutanoic acid derivative, such as a mixed anhydride or activated ester. For example, succinimidyl esters of oxobutanoic acid can react with primary amines under mild conditions (pH 7–8, room temperature) to form stable amide bonds. Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography using gradients of ethyl acetate/hexane. Evidence from structurally similar compounds (e.g., 4-oxo-4-(tetrahydronaphthalenylamino) derivatives) highlights the use of carbodiimide coupling agents (e.g., EDC/HOBt) to improve yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR are essential for confirming the naphthalenylmethyl group (aromatic protons at δ 7.2–8.5 ppm) and the amide bond (δ ~6.5–7.0 ppm for NH in DMSO-d6).
- Mass Spectrometry : High-resolution MS (e.g., Orbitrap Fusion Lumos) provides accurate mass confirmation. For instance, a compound with the formula C14H15NO3 showed an [M+H]+ peak at m/z 246.1136 .
- FT-IR : Key peaks include C=O stretches (~1700 cm⁻¹ for the oxo group and ~1650 cm⁻¹ for the amide).
Q. How can researchers assess the purity of this compound?
- Methodological Answer : Purity is best evaluated via reverse-phase HPLC (C18 column, acetonitrile/water gradient). For advanced validation, combine with elemental analysis (C, H, N) to confirm stoichiometry. Differential scanning calorimetry (DSC) can also detect polymorphic impurities .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions often arise from stereochemistry or solvent effects. For example, unexpected splitting in NMR may indicate rotamers due to restricted amide bond rotation. Use variable-temperature NMR (e.g., 25–80°C in DMSO-d6) to resolve dynamic effects. For ambiguous MS fragments, employ tandem MS/MS (e.g., CID fragmentation) to map dissociation pathways. Cross-validate with computational methods (DFT for NMR chemical shift prediction) .
Q. What strategies are effective for investigating the biological activity of this compound?
- Methodological Answer :
- In vitro assays : Screen for enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays. The naphthalene group may enhance binding to hydrophobic pockets.
- Structure-activity relationship (SAR) : Synthesize analogs with modified naphthalene substituents (e.g., halogens, methyl groups) and compare IC50 values.
- Molecular docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., cytochrome P450 enzymes) .
Q. How can computational methods optimize synthetic pathways for this compound?
- Methodological Answer :
- Retrosynthetic analysis : Tools like ChemAxon or Synthia can propose viable routes using available building blocks (e.g., 1-naphthalenemethylamine and oxobutanoic acid derivatives).
- Reaction kinetics modeling : Software such as Gaussian or ORCA can simulate transition states to predict optimal conditions (temperature, solvent) for amide bond formation.
- Solvent selection : COSMO-RS simulations can identify solvents that maximize yield by reducing activation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
